![molecular formula C9H12 B14501999 (1R,8S)-bicyclo[6.1.0]nona-3,5-diene CAS No. 63318-59-2](/img/structure/B14501999.png)
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with two double bonds, making it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene typically involves cycloaddition reactions. One common method is the [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (I) acetylacetonate in the presence of zinc and zinc iodide . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with halogens, such as bromine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,8S)-bicyclo[6.1.0]nona-3,5-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,8R)-9-(benzenesulfonyl)-2-bromo-9-azabicyclo[6.1.0]nona-3,5-diene
- 9-Oxabicyclo[3.3.1]nona-2,6-diene
Uniqueness
(1R,8S)-bicyclo[6.1.0]nona-3,5-diene is unique due to its specific stereochemistry and the presence of two double bonds within a nine-membered ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
63318-59-2 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
(1S,8R)-bicyclo[6.1.0]nona-3,5-diene |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h1-4,8-9H,5-7H2/t8-,9+ |
InChI Key |
ZPFRVUXILWRGLE-DTORHVGOSA-N |
Isomeric SMILES |
C1C=CC=CC[C@@H]2[C@H]1C2 |
Canonical SMILES |
C1C=CC=CCC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
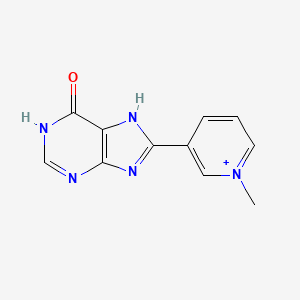
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)
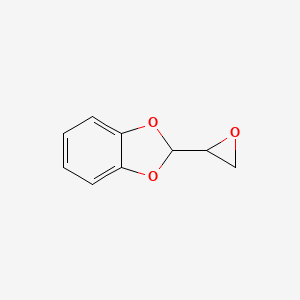

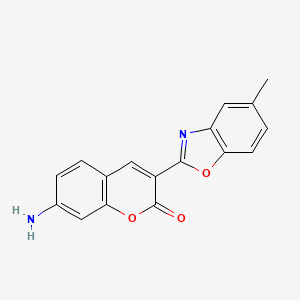

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
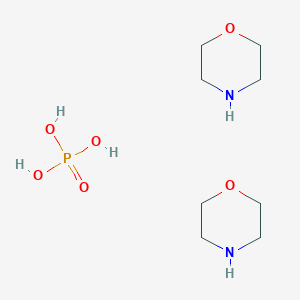
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

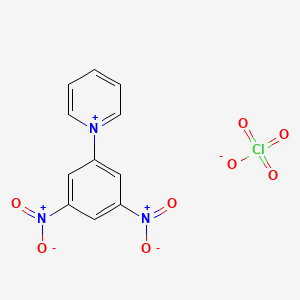
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)

